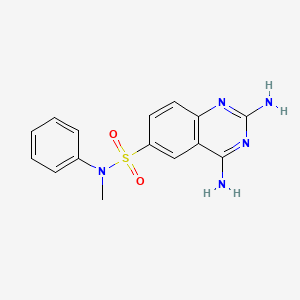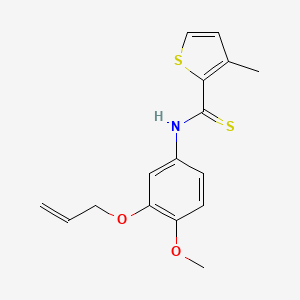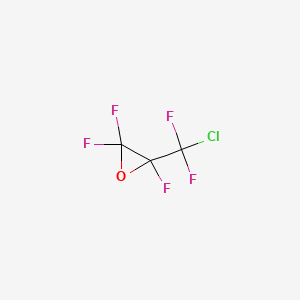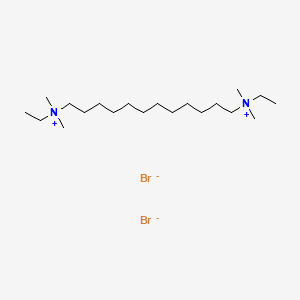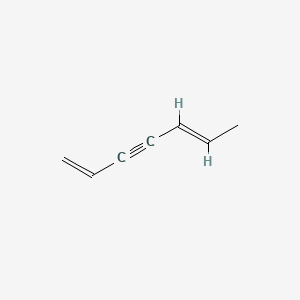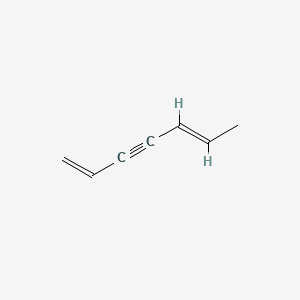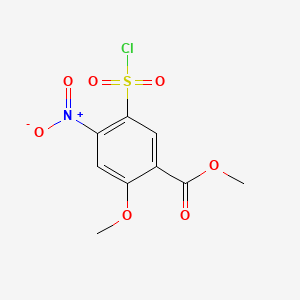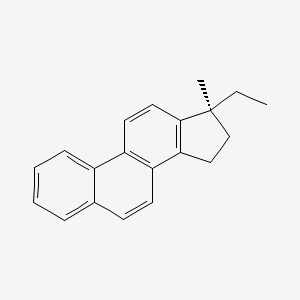
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- is a complex organic compound with a unique structure that includes multiple aromatic rings and a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- typically involves multiple steps, including the formation of the cyclopentane ring and the introduction of the ethyl and methyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, alcohols). Conditions can vary widely depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives of the original compound.
科学的研究の応用
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- has several scientific research applications, including:
Chemistry: Used as a model compound for studying aromaticity and ring strain in polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anti-cancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-: This compound lacks the ethyl and methyl groups present in 15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl-.
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound has a similar structure but differs in the position and type of substituents.
Uniqueness
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- is unique due to its specific combination of aromatic rings and substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
3750-94-5 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC名 |
(17S)-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m0/s1 |
InChIキー |
LMBRVEKVXRTMGS-FQEVSTJZSA-N |
異性体SMILES |
CC[C@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
正規SMILES |
CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



